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Laurendecumenyne A -

Laurendecumenyne A

Catalog Number: EVT-1594216
CAS Number:
Molecular Formula: C15H21BrO4
Molecular Weight: 345.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laurendecumenyne A is a natural product found in Laurencia decumbens with data available.
Overview

Laurendecumenyne A is a natural product classified within the group of bis-tetrahydrofuran C15 acetogenins. These compounds are primarily derived from marine organisms, particularly from the red algae of the genus Laurencia. Laurendecumenyne A is notable for its unique structural features and potential biological activities, which have drawn interest in the fields of organic chemistry and pharmacology.

Source

Laurendecumenyne A is isolated from the marine red alga Laurencia majuscula. This species is known for producing a variety of bioactive compounds, including other acetogenins and halogenated derivatives. The extraction and isolation of Laurendecumenyne A typically involve solvent extraction followed by chromatographic techniques to purify the compound from the complex mixture of metabolites present in the algae.

Classification

Laurendecumenyne A belongs to the class of acetogenins, which are characterized by their long carbon chains and unique functional groups, such as tetrahydrofuran rings. These compounds are known for their diverse biological activities, including cytotoxicity against cancer cells and antimicrobial properties.

Synthesis Analysis

Methods

The total synthesis of Laurendecumenyne A has been approached through various synthetic routes. A significant method involves a highly diastereoselective synthesis that utilizes several key reactions:

  • Epoxide Opening: This reaction helps introduce functional groups into the molecule.
  • Birch Reduction: This technique is used to reduce aromatic compounds, facilitating the formation of alkenes.
  • Sharpless Asymmetric Dihydroxylation-Cycloetherification: This step is crucial for creating stereocenters in the molecule.
  • S_N2 Halogenation: This reaction introduces halogen atoms into specific positions on the carbon chain.
  • Relay Cross Metathesis: This technique allows for the formation of new carbon-carbon bonds, which is essential for building larger structures from smaller ones.

These methods collectively contribute to constructing the complex structure of Laurendecumenyne A with high selectivity and efficiency .

Technical Details

The synthetic strategy typically involves multiple steps that require careful control of reaction conditions to achieve the desired stereochemistry and yield. Each reaction step is optimized to minimize byproducts and maximize efficiency, often employing advanced techniques such as chromatography for purification.

Molecular Structure Analysis

Structure

The molecular structure of Laurendecumenyne A features a long carbon chain with multiple functional groups, including tetrahydrofuran rings. The specific arrangement of these groups contributes to its biological activity.

Data

  • Molecular Formula: C15H24O3
  • Molecular Weight: 252.35 g/mol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data provides insights into the hydrogen and carbon environments within the molecule, confirming its structural integrity.
Chemical Reactions Analysis

Reactions

Laurendecumenyne A can undergo various chemical reactions typical for acetogenins, including:

  • Hydrolysis: Breaking down into simpler molecules in the presence of water.
  • Oxidation: Transforming alcohol groups into carbonyls or acids.
  • Esterification: Reacting with acids to form esters, which can alter solubility and biological activity.

Technical Details

These reactions are often studied under controlled laboratory conditions to assess their kinetics and mechanisms. The outcomes can vary significantly based on environmental factors such as pH, temperature, and solvent choice.

Mechanism of Action

Process

The mechanism of action for Laurendecumenyne A involves its interaction with cellular targets that may include:

  • Inhibition of Cellular Proliferation: It may disrupt cellular signaling pathways leading to cancer cell death.
  • Antimicrobial Activity: It can damage bacterial cell membranes or inhibit essential metabolic pathways.

Data

Research indicates that Laurendecumenyne A exhibits cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically isolated as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to electrophilic centers in its structure.

Relevant data from studies indicate that these properties play a crucial role in determining its biological efficacy and potential applications .

Applications

Scientific Uses

Laurendecumenyne A has garnered interest for its potential applications in:

  • Pharmacology: Investigated for its anticancer properties and ability to inhibit tumor growth.
  • Natural Product Chemistry: Used as a model compound for studying biosynthetic pathways in marine organisms.
  • Agriculture: Potentially explored as a natural pesticide due to its antimicrobial properties.

Research continues to explore these applications, aiming to harness Laurendecumenyne A's unique properties for therapeutic use .

Introduction to Laurendecumenyne A as a Marine Natural Product

Natural Occurrence and Ecological Sources

Biogeographic Distribution in Laurencia spp.

Laurendecumenyne A has been specifically documented in Laurencia decumbens, a species inhabiting subtropical to tropical marine environments. Populations of L. decumbens yielding this compound are predominantly reported in the Indo-Pacific region, a recognized global hotspot for red algal diversity. Key locations include coastal areas of Southern China, particularly around Hainan Island, where diverse Laurencia species thrive on coral reef ecosystems [9]. This distribution aligns with the broader biogeographic patterns observed for the genus Laurencia, which exhibits its highest species richness and morphological diversity in warm, oligotrophic waters of the Indo-Pacific and Western Atlantic. The occurrence of Laurendecumenyne A appears restricted to specific lineages within Laurencia, suggesting potential chemotype variations even among geographically proximate populations. While comprehensive mapping is ongoing, current findings indicate a distribution correlated with regions characterized by high light penetration, stable salinity (typically marine), and complex benthic habitats like coral reefs and rocky substrata [5] [9].

Ecological Niche and Symbiotic Associations

Laurencia decumbens occupies a critical niche within the intertidal and shallow subtidal zones of coral reefs and rocky shores. Within this niche, Laurendecumenyne A and related metabolites play crucial ecological roles:

  • Herbivore Deterrence: The compound acts as a potent feeding deterrent against generalist herbivores like fish and sea urchins, leveraging its halogenated structure to confer unpalatability. This chemical defense is vital for algal survival in herbivore-rich reef environments.
  • Fouling Prevention: It exhibits allelopathic activity, inhibiting the settlement and growth of epiphytic microorganisms, bacteria, and invertebrate larvae on the algal surface, maintaining thallus integrity and access to light and nutrients.
  • Symbiotic Interactions: While direct symbiotic associations (e.g., obligate microbial symbionts) specifically linked to Laurendecumenyne A biosynthesis are not fully elucidated, Laurencia spp. often host diverse microbial communities (bacteria, fungi) on their surfaces or within their thalli. Some evidence suggests these epibionts may influence the chemical environment or potentially participate in modifying secondary metabolites, contributing to the overall chemical defense portfolio. Furthermore, Laurencia spp. frequently serve as hosts for epiphytic microalgae and provide microhabitats for small invertebrates, creating complex ecological networks where their chemistry influences community structure [1] [9].

Taxonomic and Phylogenetic Context of Source Organisms

Chemotaxonomic Significance in Red Algae Classification

The presence of Laurendecumenyne A exemplifies the critical role of secondary metabolites in the chemotaxonomy of red algae, particularly within the taxonomically challenging Rhodomelaceae family and genus Laurencia. Halogenated C~15~ acetogenins, like Laurendecumenyne A, are hallmark metabolites of Laurencia sensu stricto and its closely related segregates (e.g., Palisada, Yuzurua). The specific carbon skeleton, stereochemistry, and halogenation pattern (e.g., bromine at C-10 or C-12, enyne terminus) of Laurendecumenyne A serve as chemical synapomorphies – shared derived characters – supporting the delineation of evolutionary lineages within the genus [5]. Its identification in L. decumbens provides a chemical fingerprint distinguishing this species from morphologically similar congeners that may produce different suites of acetogenins (e.g., laurencin, obtusin derivatives) or other compound classes (sesquiterpenes, diterpenes). This chemotaxonomic approach has been instrumental in resolving phylogenetic ambiguities arising from high levels of phenotypic plasticity and convergent morphologies in Laurencia. The consistent production of structurally unique acetogenins like Laurendecumenyne A within specific clades reinforces molecular phylogenetic studies based on DNA sequences (e.g., rbcL, COI-5P) and justifies the ongoing refinement of Laurencia taxonomy [5].

Table 1: Chemotaxonomic Markers in Selected Laurencia Species Complex

Species/CladeCharacteristic Metabolite ClassesExample CompoundsChemotaxonomic Significance
Laurencia sensu strictoHalogenated C~15~ AcetogeninsLaurendecumenyne A, LauralleneDefines core Laurencia lineage; specific structures delineate species/sections
Palisada spp.Halogenated C~15~ AcetogeninsPalisol, Pacifenol derivativesDistinguishes from Laurencia s.s.; often different ring systems/skeletal types
Yuzurua spp.Halogenated C~15~ Acetogenins, DiterpenesPoiteol, Yuzurine-type diterpenesUnique acetogenin modifications; diterpenes as additional markers
Osmundea spp.Sesquiterpenes, Phenolic compoundsOsmundal, ChromanolsLack of complex acetogenins; distinct chemical profile

Evolutionary Adaptations Driving Secondary Metabolite Diversity

The prolific production of diverse secondary metabolites, including Laurendecumenyne A, in Laurencia and related red algae is the result of profound evolutionary adaptations shaped by environmental pressures and genomic events:

  • Genomic Contraction and Expansion: Phylogenomic analyses indicate that the unicellular ancestor of red algae underwent significant genome contraction, likely due to adaptation to extreme environments (e.g., thermoacidophilic conditions in early lineages like Cyanidiales). This bottleneck resulted in gene loss and streamlined genomes. Subsequently, lineages leading to multicellular Bangiophyceae and Florideophyceae (including Laurencia) experienced secondary genome expansions. While no evidence points to whole-genome duplications in florideophycean algae like Laurencia, expansions occurred through the accumulation of transposable elements, segmental duplications, and gene family amplifications. These expansions provided the genetic raw material for evolving novel biosynthetic pathways, including those for halogenating enzymes (haloperoxidases, flavin-dependent halogenases) and polyketide synthases involved in constructing compounds like Laurendecumenyne A [1] [7].

  • Transcription Factor Diversification: A key driver of metabolic complexity in multicellular red algae appears to be the expansion and diversification of transcription-associated proteins (TAPs), particularly C2H2 zinc finger transcription factors. Comparative genomics reveals a significant increase in C2H2 TF abundance in multicellular Bangiophyceae and Florideophyceae (e.g., Chondrus crispus) compared to unicellular red algae (e.g., Cyanidioschyzon merolae). These TAPs regulate complex gene regulatory networks (GRNs) governing development, stress responses, and importantly, secondary metabolism. The expansion of C2H2 TFs correlates strongly with increased morphological complexity and the acquisition of specialized cell types, potentially including cells dedicated to the synthesis and storage of defensive compounds like Laurendecumenyne A. This suggests that the evolution of transcriptional regulation was crucial for harnessing the biosynthetic potential unlocked by genome expansion, enabling the sophisticated spatiotemporal control needed for complex metabolite production [7].

  • Environmental Selection Pressures: The specific chemical structures, such as the enyne and halogenation in Laurendecumenyne A, are adaptive traits honed by ecological selection pressures in challenging marine benthic environments:

  • Herbivory: Intense grazing pressure selected for potent feeding deterrents.
  • UV Radiation & Oxidative Stress: Halogenation may confer stability or interact with oxidative stress pathways; metabolites can act as sunscreens.
  • Fouling: Selection for broad-spectrum antimicrobial and anti-settlement activity.
  • Resource Competition: Allelochemicals inhibit competing organisms.
  • Habitat Specificity: Adaptation to specific niches (e.g., high wave energy, variable salinity) may favor distinct chemotypes within species. The chemical diversity within Laurencia represents an evolutionary arms race, where metabolite innovation provides a selective advantage [1] [7] [9].

Table 2: Evolutionary Adaptations Underpinning Metabolite Diversity in Laurencia

Evolutionary AdaptationMechanismImpact on Metabolites (e.g., Laurendecumenyne A)
Secondary Genome ExpansionAccumulation of TEs, segmental duplications, gene family amplificationsProvided genetic material for novel biosynthetic pathways (PKS, halogenases)
C2H2 TF ExpansionIncreased diversity and number of C2H2 zinc finger transcription factorsEnabled complex GRNs for regulating development and secondary metabolism
Specialized Cell DevelopmentEvolution of multiple cell types within multicellular thalliPotential compartmentalization of metabolite synthesis and storage
Halogenation Enzyme EvolutionDiversification of haloperoxidases and flavin-dependent halogenasesAllowed incorporation of Br/Cl, enhancing bioactivity and stability
Polyketide Synthase (PKS) DiversificationGene duplication and divergence in PKS genesGenerated structural diversity in C~15~ acetogenin backbone

The biosynthesis of Laurendecumenyne A thus emerges not merely as a biochemical pathway but as a testament to deep evolutionary processes involving genomic reorganization, diversification of regulatory networks, and relentless ecological optimization within the dynamic marine environment.

Table of Named Compounds

  • Laurendecumenyne A
  • Laurallene
  • Palisol
  • Pacifenol derivatives
  • Poiteol
  • Yuzurine-type diterpenes
  • Osmundal
  • Chromanols
  • Laurencin
  • Obtusin derivatives

Properties

Product Name

Laurendecumenyne A

IUPAC Name

(1S,3R,4S,6R,8R,10R)-4-bromo-3-ethyl-10-hydroperoxy-8-[(Z)-pent-2-en-4-ynyl]-2,7-dioxabicyclo[4.2.2]decane

Molecular Formula

C15H21BrO4

Molecular Weight

345.23 g/mol

InChI

InChI=1S/C15H21BrO4/c1-3-5-6-7-12-14-9-15(20-17)13(19-12)8-10(16)11(4-2)18-14/h1,5-6,10-15,17H,4,7-9H2,2H3/b6-5-/t10-,11+,12+,13+,14-,15+/m0/s1

InChI Key

LKCIGYCRLQLMBC-NNNWXBAASA-N

Synonyms

(3Z)-6:10,7:13-bisepoxy-12-bromo-9-hydroperoxylpentadeca-3-en-1-yne
laurendecumenyne A

Canonical SMILES

CCC1C(CC2C(CC(O1)C(O2)CC=CC#C)OO)Br

Isomeric SMILES

CC[C@@H]1[C@H](C[C@@H]2[C@@H](C[C@H](O1)[C@H](O2)C/C=C\C#C)OO)Br

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